

# Summary of Tucatinib Protein Binding & Volume of Distribution

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## Compound Focus: Tucatinib

CAS No.: 937263-43-9

Cat. No.: S547973

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Parameter	Summary of Findings	Key Source Details
<b>Protein Binding</b>	<b>97.1%</b> bound to human plasma proteins [1]. The binding occurs at clinically relevant concentrations [2].	<b>Method:</b> Information comes from the official prescribing information and drug monograph [2] [1].
<b>Volume of Distribution</b>	<b>Large volume</b> , signifying extensive tissue distribution. Reported values include <b>1670 L</b> [2], <b>903 L</b> (in mBC), and <b>829 L</b> (in mCRC) [1].	<b>Method:</b> Values were determined through population pharmacokinetic modeling of data from clinical studies in healthy subjects and patients with metastatic breast cancer (mBC) or metastatic colorectal cancer (mCRC) [1] [3].

## Experimental & Methodological Details

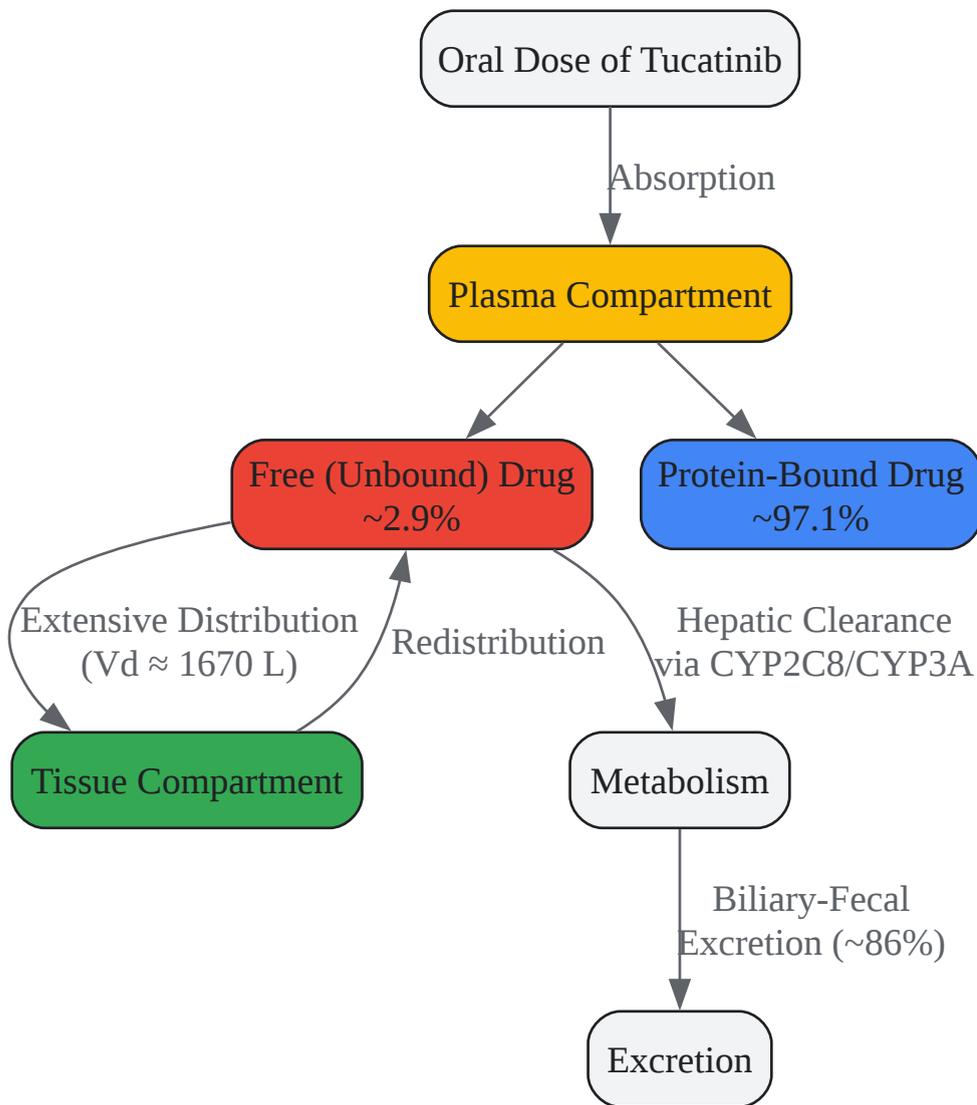
The quantitative data for these parameters were derived from robust clinical and analytical methods.

- **Protein Binding Methodology:** The fraction of unbound **tucatinib** was determined using a **validated equilibrium dialysis procedure** [4]. Key experimental steps included:
  - **Apparatus:** A high-throughput dialysis apparatus (HTD96b) with hydrated dialysis membrane strips with a molecular weight cut-off of 6–8 kDa [4].

- **Sample Preparation:** Pre-dose plasma samples from volunteers were fortified with **tucatinib** to a concentration of 636 ng/mL [4].
- **Dialysis:** Samples were dialyzed for 5 hours at 37°C under 5% CO<sub>2</sub> in saturated humidity. Determinations were performed in quadruplicate to ensure reliability [4].
- **Volume of Distribution Methodology:** The volume of distribution is not measured directly but is estimated using a **population pharmacokinetic (popPK) modeling approach** [3].
  - **Model Structure:** A two-compartment model with linear elimination and first-order absorption best described **tucatinib**'s pharmacokinetic profile [3].
  - **Data Source:** The model was built using rich data from four studies in healthy participants and three studies in patients with HER2-positive metastatic breast or colorectal cancer [3].
  - **Analysis:** A nonlinear mixed-effects modeling approach was used to estimate the typical population value for the apparent volume of distribution and to quantify inter-individual variability [3].

## Pharmacokinetic Context & Implications

The protein binding and volume of distribution are fundamental to understanding **tucatinib**'s overall behavior in the body.



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*Relationship between **tucatinib**'s protein binding, distribution, and clearance.*

- **High Protein Binding:** With 97.1% of the drug bound to plasma proteins, only a small fraction (about 2.9%) is "free" and biologically active [2] [1]. This high binding contributes to a long elimination half-life and limits dialysis removal in case of overdose.
- **Large Volume of Distribution:** A volume of distribution much greater than total body water volume indicates that **tucatinib** readily distributes from the plasma into the tissues [2]. This is consistent with evidence that **tucatinib** effectively penetrates the **blood-brain barrier**, with concentrations in the cerebrospinal fluid comparable to unbound plasma concentrations, which is crucial for treating brain metastases [1].
- **Clearance Route:** **Tucatinib** is cleared primarily by **hepatic metabolism**, predominantly by the cytochrome P450 enzymes **CYP2C8** and, to a lesser extent, **CYP3A** [2] [1] [5]. This is followed by

biliary excretion, with about 86% of a dose recovered in feces and only 4.1% in urine [2] [1].

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